5-fluoro-4-(4-methoxyphenyl)-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine
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Overview
Description
5-fluoro-4-(4-methoxyphenyl)-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a sulfonylpiperazinyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom, methoxyphenyl group, and sulfonylpiperazinyl group. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxyphenyl group allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the sulfonyl group using reagents like lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield a carboxylic acid derivative.
Scientific Research Applications
5-fluoro-4-(4-methoxyphenyl)-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
When compared to similar compounds, 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
4-(4-Methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine: Lacks the sulfonyl group, which may alter its solubility and interaction with biological targets.
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]benzene: Has a benzene ring instead of a pyrimidine ring, which may impact its overall stability and reactivity.
Properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-24-12-16(11-23-24)30(27,28)26-9-7-25(8-10-26)19-17(20)18(21-13-22-19)14-3-5-15(29-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQGGMDQWFNBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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